molecular formula C12H11NO3S B14007004 Benzenesulfonamide, N-(2-furanylmethylene)-4-methyl- CAS No. 13707-47-6

Benzenesulfonamide, N-(2-furanylmethylene)-4-methyl-

Cat. No.: B14007004
CAS No.: 13707-47-6
M. Wt: 249.29 g/mol
InChI Key: RMCOBAQWBKLPTB-UHFFFAOYSA-N
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Description

(E)-N-(furan-2-ylmethylene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a furan ring attached to a methylene group, which is further connected to a 4-methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(furan-2-ylmethylene)-4-methylbenzenesulfonamide typically involves the condensation reaction between furan-2-carbaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(E)-N-(furan-2-ylmethylene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of sulfonamide derivatives .

Scientific Research Applications

(E)-N-(furan-2-ylmethylene)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-(furan-2-ylmethylene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(furan-2-ylmethylene)-4-methylbenzenesulfonamide is unique due to the presence of both a furan ring and a sulfonamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCOBAQWBKLPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358157
Record name Benzenesulfonamide, N-(2-furanylmethylene)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13707-47-6
Record name Benzenesulfonamide, N-(2-furanylmethylene)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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